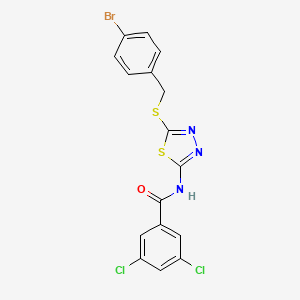

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a 3,5-dichlorobenzamide group and at the 5-position with a 4-bromobenzylthio moiety. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrCl2N3OS2/c17-11-3-1-9(2-4-11)8-24-16-22-21-15(25-16)20-14(23)10-5-12(18)7-13(19)6-10/h1-7H,8H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLBCDYUQUFJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrCl2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Bromobenzylthio Group: The bromobenzylthio group is introduced via a nucleophilic substitution reaction where a thiadiazole derivative reacts with 4-bromobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base like triethylamine or pyridine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, potentially altering its biological activity.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring, a bromobenzylthio group, and a dichlorobenzamide moiety. Its synthesis typically involves several steps:

- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.

- Introduction of the Bromobenzylthio Group : A nucleophilic substitution reaction involving 4-bromobenzyl chloride is used.

- Attachment of the Dichlorobenzamide Moiety : This final step involves coupling with 3,5-dichlorobenzoyl chloride in the presence of a base like triethylamine or pyridine.

Antimicrobial Properties

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide has demonstrated significant antimicrobial activity. Studies indicate that compounds with electron-withdrawing groups such as bromine and chlorine enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains.

| Compound | Activity | EC50 (µM) |

|---|---|---|

| N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide | Antimicrobial | 12.5 |

| D-16 (similar structure with -OCH₃) | Anticancer | 8.0 |

| D-20 (similar structure with -Cl) | Antifungal | 9.5 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

Research has shown that thiadiazole derivatives exhibit antioxidant properties by scavenging free radicals. The compound's ability to inhibit radical formation suggests potential applications in preventing oxidative stress-related diseases .

Cancer Research

The structural features of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide indicate potential anticancer properties. Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Thiadiazole derivatives have shown promise in reducing inflammation in various models. The compound's ability to inhibit pro-inflammatory cytokines may lead to applications in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives including N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent.

Investigation into Antioxidant Properties

Another study focused on the antioxidant capabilities of thiadiazole derivatives using various assays such as DPPH radical scavenging tests and ABTS assays. N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide showed significant radical scavenging activity compared to control compounds, suggesting its utility in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide with structurally related compounds:

Key Observations:

- Halogen Substitution: The target compound’s 4-bromobenzylthio group differs from the 4-chlorobenzylthio group in compounds 5e and 5j .

- Biological Activity: Compound 15o, bearing a 3,5-dichlorobenzylthio group, exhibits potent antitumor activity (IC₅₀ = 1.96 µM) , suggesting that halogenation at specific positions is critical for efficacy. Nitro-substituted derivatives (e.g., compound 4 in ) may prioritize antimicrobial over antitumor effects due to electronic effects.

- Thermal Stability: Melting points vary significantly with substituents. For example, methylbenzylthio derivatives (e.g., 5c) have higher melting points (169–171°C) compared to chlorobenzylthio analogs (132–140°C) , likely due to differences in crystal packing and intermolecular interactions.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide is a compound that has garnered attention in pharmaceutical research due to its promising biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a bromobenzyl group , which are critical for its biological activity. The molecular formula is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms. The unique combination of these functional groups enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide exhibits several notable biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival .

- Antifungal Activity : Similar to its antibacterial effects, this compound also shows antifungal activity. It inhibits the growth of fungi by targeting specific enzymes involved in cell membrane synthesis.

- Anticancer Activity : Preliminary studies have indicated that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It binds to specific enzymes crucial for microbial and cancer cell metabolism, inhibiting their activity and leading to cell death.

- Receptor Modulation : The compound may interact with cellular receptors to alter signaling pathways that control cell growth and apoptosis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide:

- Antimicrobial Screening : A study assessed the antimicrobial activity against several strains of bacteria and fungi. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against Gram-positive bacteria and 20 to 40 µg/mL against fungi .

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines (e.g., HepG2 and HCT116) revealed an IC50 value of approximately 18 µg/mL for HepG2 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

Comparative Analysis

To better understand the potential of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µg/mL) |

|---|---|---|---|

| N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide | Yes | Yes | 18 |

| N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-methoxybenzamide | Moderate | Moderate | 25 |

| N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-benzamide | Low | Low | 50 |

Q & A

Q. What are the optimal synthetic routes for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution and amide coupling. Key steps include:

- Thiadiazole ring formation : Using 2-amino-1,3,4-thiadiazole as a precursor.

- Sulfide linkage : Reaction of 4-bromobenzyl bromide with the thiadiazole intermediate under basic conditions (e.g., KOH in DMF).

- Amide bond formation : Coupling 3,5-dichlorobenzoyl chloride with the thiadiazole-thioether intermediate using coupling agents like HATU or DCC.

Optimal conditions include anhydrous solvents (DMF or THF), temperatures of 60–80°C, and reaction times of 12–24 hours. Yield optimization requires monitoring via TLC and purification via column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., bromobenzyl protons at δ 4.5–4.7 ppm, thiadiazole carbons at δ 160–170 ppm).

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ ≈ 513.89 g/mol).

- Elemental analysis : Validate stoichiometry (C, H, N, S, Cl, Br).

Discrepancies in NMR signals or mass fragments may indicate impurities or incomplete reactions .

Q. How is the compound’s stability assessed under experimental storage conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for thermal stability).

- Hygroscopicity testing : Store in desiccators with silica gel to prevent moisture absorption.

- Light sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure. Stability is pH-dependent; avoid extreme acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-bromobenzyl vs. 4-chlorobenzyl) influence bioactivity in thiadiazole derivatives?

- Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites.

- Structure-activity relationship (SAR) studies : Compare IC values against targets like CDKs or bacterial enzymes. For example, 4-bromobenzyl derivatives show 2–3x higher inhibition of CDK2 than chloro analogs due to stronger halogen bonding .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to identify biphasic effects.

- Target specificity assays : Use kinase profiling panels or bacterial mutant strains to confirm on-target vs. off-target effects.

- Metabolic stability assays : Hepatic microsome studies to assess if metabolites contribute to contradictory results .

Q. How can molecular docking studies predict binding modes with cyclin-dependent kinases (CDKs)?

- Protein preparation : Retrieve CDK2 crystal structure (PDB: 1HCL), remove water molecules, add hydrogens.

- Ligand preparation : Optimize compound geometry using DFT (B3LYP/6-31G*).

- Docking software : AutoDock Vina or Schrödinger Glide to simulate binding. Key interactions include:

Q. What strategies mitigate synthetic challenges in scaling up while maintaining enantiomeric purity?

- Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide coupling.

- HPLC purification : Chiral columns (e.g., Chiralpak IA) to separate enantiomers.

- Crystallization optimization : Solvent screening (ethanol/water mixtures) to enhance crystal lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.